3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
Research on derivatives structurally related to 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide has shown significant anti-angiogenic and DNA cleavage activities. These derivatives were synthesized and characterized, then evaluated for their ability to inhibit angiogenesis using the chick chorioallantoic membrane model. The studies revealed that certain compounds among these derivatives could efficiently block the formation of blood vessels in vivo and exhibited considerable DNA binding and cleavage abilities, suggesting potential applications in anticancer therapies (Vinaya et al., 2017).
Antitumor Activity
Further investigations into compounds with similar structures have demonstrated significant antitumor activities. These compounds were tested against various tumor cell lines both in vitro and in vivo, showing potent cytotoxic effects and promising therapeutic potential against different types of cancer. The modifications in the molecular structure, such as the inclusion of chloropyridinyl and fluorophenylpiperazinyl groups, have been linked to the enhanced cytotoxicity and antitumor efficacy of these compounds (H. Naito et al., 2005).
Molecular Assembly and Hydrogen Bonding
The structural analysis of closely related compounds has revealed different ring conformations and polarized electronic structures, leading to diverse hydrogen-bonded assemblies ranging from zero to three dimensions. Such molecular arrangements suggest potential applications in the development of novel materials or molecular devices based on hydrogen bonding and molecular self-assembly (Lina M. Acosta et al., 2013).
Metabolic Pathways
The metabolism of structurally similar antineoplastic tyrosine kinase inhibitors in patients has provided insights into the main metabolic pathways of these compounds in humans. Understanding the metabolism can inform the design of derivatives with improved pharmacokinetic profiles and reduced toxicity, enhancing their therapeutic efficacy in chronic conditions like myelogenous leukemia (Aishen Gong et al., 2010).
Anti-Inflammatory Activity
Compounds incorporating the piperidine moiety and related structures have demonstrated potent anti-inflammatory activities. Through synthesis and characterization, these compounds were evaluated for their efficacy in reducing inflammation, revealing certain derivatives as promising candidates for the development of new anti-inflammatory drugs (A. Rajasekaran et al., 1999).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly tyrosine kinases, leading to changes in their activity . This interaction could potentially inhibit the activity of these kinases, thereby affecting the signaling pathways they regulate.
Biochemical Pathways
Based on the potential inhibition of tyrosine kinases, it can be inferred that the compound may affect pathways regulated by these kinases, such as the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Properties
IUPAC Name |
3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-8,11-12H,2,5-6,9-10,13-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXOPUNFALWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.